2-(hydroxymethyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Hydroxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable base.
Carboxylation: The carboxylic acid group at the 5-position can be introduced via carboxylation reactions, often involving carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Hydroxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for nucleotide analogs.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in nucleotide synthesis and metabolism.
Pathways: It may influence pathways related to DNA and RNA synthesis, potentially affecting cell proliferation and viral replication.
Comparison with Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Hydroxymethylpyridine-5-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-(Hydroxymethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both a hydroxymethyl and a carboxylic acid group on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
2-(Hydroxymethyl)pyrimidine-5-carboxylic acid, also known as 2-hydroxypyrimidine-5-carboxylic acid, is a heterocyclic compound with significant biological activity. Characterized by a pyrimidine ring substituted at the 2-position with a hydroxymethyl group and at the 5-position with a carboxylic acid group, this compound has garnered attention for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C₅H₄N₂O₃
- Molecular Weight : Approximately 140.10 g/mol
- Structural Features : The presence of both hydroxymethyl and carboxylic acid functional groups enhances its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial and antifungal properties, making them potential candidates for new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary investigations have indicated that this compound could exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes .
- Enzyme Interaction : The compound may interact with enzymes or receptors involved in metabolic pathways. Its structural features allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for enzyme inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxymethyl and carboxylic acid groups facilitate binding to enzyme active sites, potentially inhibiting their functions.
- Cell Membrane Permeability : The presence of the hydroxymethyl group enhances lipophilicity, improving the compound's ability to cross cell membranes and increasing bioavailability.
Case Studies
-
Antimicrobial Activity Evaluation :
- A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results showed promising activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Studies :
- Enzyme Interaction Studies :
Antimicrobial Activity Assessment
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
S. aureus | TBD | |
Candida albicans | TBD |
Anti-inflammatory Activity Comparison
Compound | IC50 (μM) |
---|---|
This compound | TBD |
Celecoxib | 0.04 ± 0.01 |
Properties
CAS No. |
1216230-52-2 |
---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-(hydroxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c9-3-5-7-1-4(2-8-5)6(10)11/h1-2,9H,3H2,(H,10,11) |
InChI Key |
CKRIBIZAUPMLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CO)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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